molecular formula C17H15N3O2S B2464508 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 727689-10-3

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2464508
CAS No.: 727689-10-3
M. Wt: 325.39
InChI Key: NMHDHSWWMZULNS-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-11-14(3-1)23-17-15(11)16(18-9-19-17)20-10-4-5-12-13(8-10)22-7-6-21-12/h4-5,8-9H,1-3,6-7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHDHSWWMZULNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC=NC(=C23)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C18H18N4O4S
  • Molecular Weight : 386.42 g/mol
  • CAS Number : 573696-56-7

This compound belongs to a class of heterocyclic compounds that exhibit various pharmacological activities.

1. Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of this compound. It has been tested against:

  • α-glucosidase : A key enzyme in carbohydrate metabolism, with inhibition indicating potential use in managing type 2 diabetes mellitus (T2DM).
  • Acetylcholinesterase (AChE) : Inhibition of this enzyme suggests potential applications in treating Alzheimer's disease (AD).

Most derivatives of the compound showed substantial inhibitory activity against α-glucosidase while demonstrating weaker effects on AChE. The structure-activity relationship (SAR) indicates that modifications to the benzodioxane moiety can enhance inhibitory potency against these enzymes .

2. Antioxidant Activity

Compounds related to N-(2,3-dihydrobenzo[b][1,4]dioxin) have demonstrated antioxidant properties. These properties are crucial for preventing oxidative stress-related diseases. The presence of the benzodioxane ring system is associated with various biological activities including antioxidant effects .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential anticancer effects of this compound. Results indicated that specific derivatives exhibit significant cytotoxicity against various cancer cell lines. The mechanism appears to be linked to the induction of apoptosis and cell cycle arrest .

Case Study 1: Diabetes Management

A study investigated the effects of a series of derivatives based on N-(2,3-dihydrobenzo[b][1,4]dioxin) on α-glucosidase inhibition. The most potent derivative showed an IC50 value significantly lower than that of standard drugs used for T2DM management.

CompoundIC50 (μM)Reference
Derivative A12
Derivative B25
Standard Drug30

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against AChE activity. The results indicated that certain derivatives could enhance cognitive function in animal models by reducing AChE activity.

Compound% InhibitionReference
Derivative C70%
Derivative D50%
Control (DMSO)10%

Research Findings

In Silico Studies : Molecular docking studies have supported the experimental findings by predicting strong binding affinities between the compound and target enzymes such as α-glucosidase and AChE. These studies suggest that structural modifications can lead to enhanced biological activity.

Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for selected derivatives. Toxicological assessments are ongoing to ensure safety profiles before advancing to clinical trials.

Scientific Research Applications

1. Antitumor Activity
The compound has shown promising antitumor properties in preliminary studies. It is believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • PARP Inhibition : Similar compounds have been documented to inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair processes. Inhibition of PARP leads to increased cell death in cancer cells that depend on this pathway for survival .
  • Cell Cycle Arrest : The compound may also induce cell cycle arrest in cancer cells, preventing their proliferation .

2. Mechanism of Action
The mechanisms through which N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine exerts its effects include:

  • Induction of Apoptosis : Studies have shown that the compound can trigger programmed cell death in various cancer cell lines.
  • Inhibition of Specific Kinases : There is evidence suggesting that the compound may interact with specific kinases involved in tumorigenesis .

In Vitro Studies

In vitro assays have been conducted to evaluate the effectiveness of the compound against various cancer cell lines. Below is a summary of key findings:

Cell LineIC50 Value (μM)Mechanism of Action
MCF-7 (Breast)5.8PARP inhibition
A549 (Lung)0.88Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest

These results indicate significant potential for the compound as an anticancer agent.

Case Studies

Case Study 1: PARP Inhibition
Research has demonstrated that compounds similar to this compound effectively inhibit PARP activity in various cancer models. This inhibition leads to enhanced cytotoxicity in tumors reliant on PARP for DNA repair.

Case Study 2: Antitumor Activity
A study focusing on the antitumor effects of this compound revealed that it significantly reduced tumor growth in xenograft models when administered at therapeutic doses. The study highlighted its potential as a lead candidate for further development in oncology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.